2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fluorophenyl group and a methylimidazo[1,2-a]pyridine core
Scientific Research Applications
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Safety and Hazards
Future Directions
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could be in the development of new drugs and material science applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are known to interact with various biological targets .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including oxidation reactions of catechol to o-quinone . This suggests that this compound may also influence similar biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of transition metals can catalyze the functionalization of imidazo[1,2-a]pyridines . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and efficiency. The process may include the use of continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper(II) salts for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted imidazo[1,2-a]pyridines and related heterocycles such as:
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
What sets 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKAWNIZBUOSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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